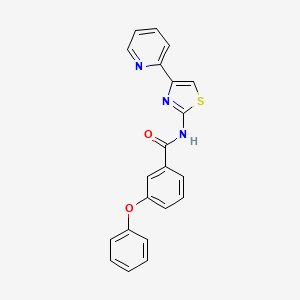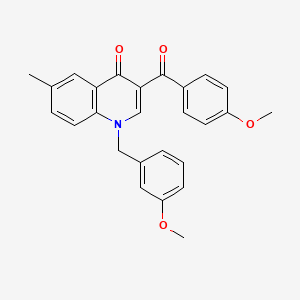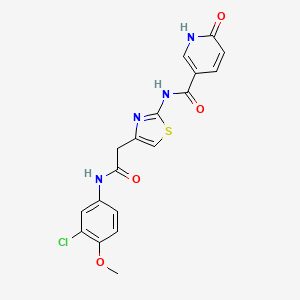![molecular formula C13H17N B2855090 1-Phenyl-2-azaspiro[3.4]octane CAS No. 1861773-14-9](/img/structure/B2855090.png)
1-Phenyl-2-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-2-azaspiro[3.4]octane” is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 187.28 g/mol . The IUPAC name for this compound is 3-phenyl-2-azaspiro[3.4]octane .
Synthesis Analysis
The synthesis of this compound and related compounds has been discussed in several papers . One approach involves the annulation of the cyclopentane ring, while the remaining two approaches involve the annulation of the four-membered ring .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The relative configuration and preferred conformations can be determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass is 187.136099547 g/mol, and the monoisotopic mass is also 187.136099547 g/mol .Scientific Research Applications
Electrophilic Amination of C-H-Acidic Compounds
1-Phenyl-2-azaspiro[3.4]octane demonstrates utility in the electrophilic amination of C-H-acidic compounds. It can react with various acidic compounds like malonic and cyanoacetic acid derivatives, leading to the formation of a diverse range of aminated products. This application highlights the compound's role in organic synthesis, particularly in introducing amino groups into different molecular frameworks (Andreae et al., 1992).
Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes
This compound is instrumental in the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes. The synthesis process is characterized by robust, step-economic routes, and these spirocycles are considered multifunctional modules in drug discovery, showing the compound's versatility in creating structurally diverse and functional molecules (Li et al., 2013).
Reformatsky Reaction with Phenyl- and Benzoylhydrazones
This compound participates in the Reformatsky reaction with phenyl- and benzoylhydrazones derived from aromatic aldehydes. This reaction leads to the production of various azaspiro compounds, underscoring its importance in creating complex organic molecules with potential pharmacological applications (Shchepin et al., 2007).
Structural and Conformational Analysis
The compound is also used in structural and conformational analysis. This compound derivatives have been studied using NMR spectroscopy to determine their relative configuration and preferred conformations. This application is significant in understanding the steric and electronic effects of various substituents on the molecule (Montalvo-González & Ariza-Castolo, 2012).
Crystal and Molecular Structure Determination
The compound is crucial in crystallography studies as well. The crystal and molecular structure of derivatives of this compound have been determined using x-ray diffraction, which is pivotal in elucidating the molecular geometry and atomic arrangements within these compounds (Zacharis & Trefonas, 1970).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-2-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-6-11(7-3-1)12-13(10-14-12)8-4-5-9-13/h1-3,6-7,12,14H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVSADJJDHDHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4,5-dimethyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2855013.png)
![ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2855014.png)
![3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2855016.png)
![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)

![6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide](/img/structure/B2855019.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2855020.png)


![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)


![5-Fluoro-1-methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2855029.png)